

Application Notes and Protocols for ODM-204 In Vitro Cell Proliferation Assay

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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984

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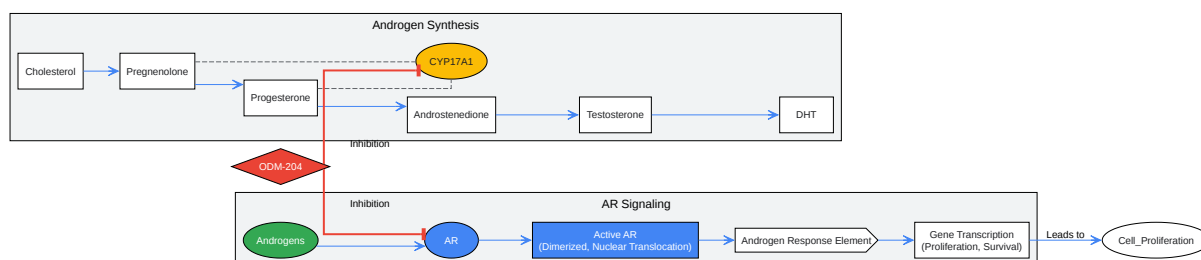
Introduction

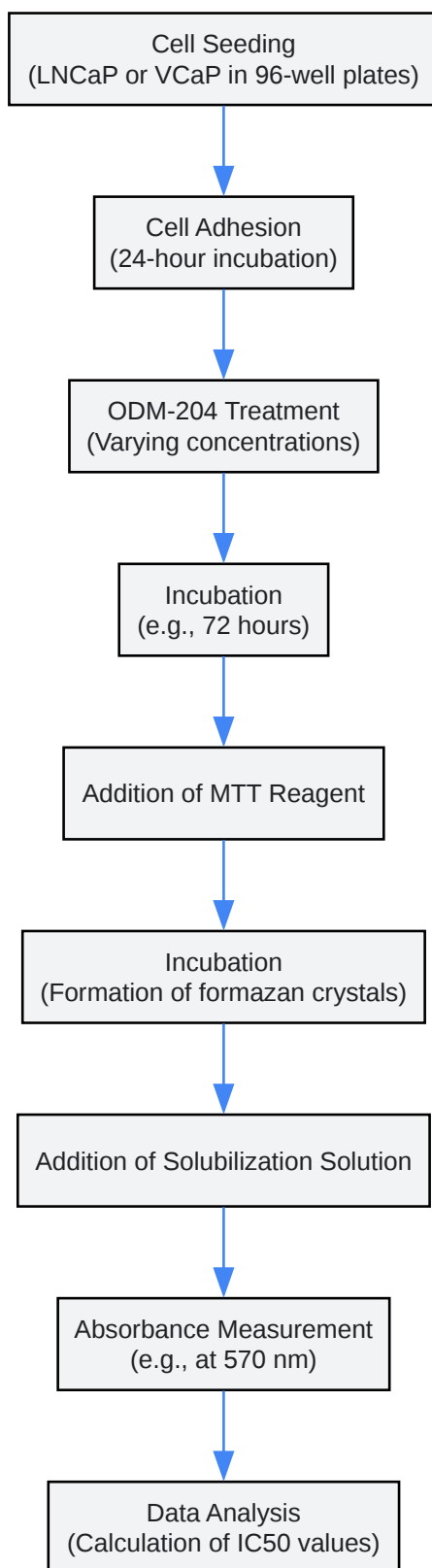
ODM-204 is a novel, nonsteroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1.^{[1][2][3]} This dual activity makes it a compound of interest in the context of castration-resistant prostate cancer (CRPC), where both androgen receptor signaling and androgen synthesis are key drivers of tumor growth.^{[1][2]} In vitro cell proliferation assays are fundamental for evaluating the anti-cancer efficacy of compounds like **ODM-204**. This document provides a detailed protocol for assessing the effect of **ODM-204** on the proliferation of androgen-sensitive prostate cancer cell lines, such as LNCaP and VCaP.^{[1][2]}

Mechanism of Action

ODM-204 exerts its anti-proliferative effects through a dual blockade of the androgen signaling pathway. Firstly, it acts as a potent androgen receptor (AR) antagonist, directly inhibiting the transcriptional activity of the AR.^{[1][2][3]} Secondly, it inhibits CYP17A1, a critical enzyme in the biosynthesis of androgens, thereby reducing the levels of testosterone and dihydrotestosterone (DHT) that can activate the AR.^{[1][2][3]} This dual inhibition leads to a comprehensive shutdown of the androgen-driven proliferation in prostate cancer cells.

Signaling Pathway of **ODM-204**





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